molecular formula C15H24O2 B155692 2,5-Di-tert-butyl-4-methoxyphenol CAS No. 1991-52-2

2,5-Di-tert-butyl-4-methoxyphenol

Cat. No.: B155692
CAS No.: 1991-52-2
M. Wt: 236.35 g/mol
InChI Key: FLLRQABPKFCXSO-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2,5-Di-tert-butyl-4-methoxyphenol plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules to inhibit oxidative stress. The compound is known to interact with enzymes such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α), inhibiting their expression and activity . These interactions help in reducing inflammation and oxidative damage in cells.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound inhibits the expression of COX-2 and TNF-α genes, which are involved in inflammatory responses . Additionally, it has been observed to protect cells from oxidative damage by scavenging free radicals and reducing lipid peroxidation . These effects contribute to the overall maintenance of cellular health and function.

Molecular Mechanism

The molecular mechanism of this compound involves its antioxidant activity. The compound exerts its effects by stabilizing free radicals and preventing oxidative damage to biomolecules. It binds to reactive oxygen species (ROS) and neutralizes them, thereby protecting cellular components such as lipids, proteins, and DNA from oxidative stress . This mechanism is crucial in preventing cellular damage and maintaining cellular integrity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound is stable under various conditions and does not degrade easily . Long-term studies have shown that it maintains its antioxidant activity and continues to protect cells from oxidative damage over extended periods . These findings suggest that this compound is a reliable antioxidant for long-term use in various applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits protective effects against oxidative stress and inflammation . At high doses, it may cause adverse effects such as toxicity and cellular damage . It is important to determine the optimal dosage to maximize the beneficial effects while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and inflammation. The compound is metabolized by liver enzymes and excreted through the kidneys . Its metabolism involves conjugation reactions that enhance its solubility and facilitate its elimination from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound accumulates in lipid-rich tissues, where it exerts its antioxidant effects . Its distribution is influenced by factors such as lipid solubility and tissue affinity.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and cell membranes . Its activity and function are influenced by its localization within the cell. The compound may undergo post-translational modifications that direct it to specific organelles, where it can exert its antioxidant effects more effectively .

Properties

IUPAC Name

2,5-ditert-butyl-4-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-14(2,3)10-9-13(17-7)11(8-12(10)16)15(4,5)6/h8-9,16H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLRQABPKFCXSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1OC)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50173692
Record name 2,5-Di-tert-butyl-4-hydroxyanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1991-52-2
Record name 2,5-Di-tert-butyl-4-methoxyphenol
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Record name 2,5-Di-tert-butyl-4-hydroxyanisole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Di-tert-butyl-4-hydroxyanisole
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Record name 2,5-di-tert-butyl-4-methoxyphenol
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Record name 2,5-DI-TERT-BUTYL-4-METHOXYPHENOL
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Synthesis routes and methods

Procedure details

A suspension of 124 parts of 4-hydroxyanisole and 3 parts of exchanger resin is prepared in a stirred reactor by stirring at 500 revolutions per minute at 100° C. under 1 bar, and 28 parts of isobutene are passed in. The exchanger resin is a sulfonated styrene-divinylbenzene copolymer resin which has been dehydrated for 20 hours at 100° C. under reduced pressure before being used; it has a gel structure and a particle size for from 20 to 150 micrometers. The suspension in the reactor is now stirred steadily at 500 revolutions per minute. After one hour, 80 parts of 4-hydroxyanisole and 20 parts of isobutene are fed in hourly, and correspondingly 100 parts of suspension are filtered through a suction take-off line fitted with a metal filter (pore diameter 10 micrometers) and are fed to a fractional distillation. After 100 hours' operation, 5,486 parts (85% of theory, based on starting material II) of a mixture of 2-tert.butyl-4-hydroxyanisole and 3-tert.-butyl-4-hydroxyanisole of boiling point 140°-145° C./14 millibars are obtained in addition to 490 parts (6% of theory, based on starting material II) of 2,5-di-tert.-butyl-4-hydroxyanisole. The conversion is 51 percent, based on 4-hydroxyanisole employed. The isobutene is consumed quantitatively.
[Compound]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research mentions that 2,5-Di-tert-butyl-4-methoxyphenol protects against BHT-induced lung toxicity. What is the mechanism behind this protective effect?

A1: The exact mechanism by which this compound exerts its protective effects against BHT-induced lung toxicity remains unclear []. The study ruled out increased glutathione (GSH) S-transferase activity in the lung or liver as a contributing factor to the observed protection []. Further research is needed to elucidate the precise molecular pathways involved.

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